

A Comparative Guide to Denagliptin's Efficacy in Glycemic Control

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Compound of Interest

Compound Name: Denagliptin

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An Objective Analysis of **Denagliptin** (Evogliptin/DA-1229) in Comparison to Other Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This guide provides a comprehensive comparison of the reproducibility and efficacy of **denagliptin**'s effects on glycemic control in patients with type 2 diabetes. Drawing upon data from Phase I, II, and III clinical trials, as well as meta-analyses, this document is intended for researchers, scientists, and drug development professionals seeking an objective evaluation of **denagliptin** in relation to other established DPP-4 inhibitors such as sitagliptin, linagliptin, and vildagliptin.

Comparative Efficacy in Glycemic Control

The primary measure of a DPP-4 inhibitor's efficacy is its ability to reduce glycated hemoglobin (HbA1c) levels, a key indicator of long-term glycemic control. Clinical trial data for **denagliptin** (also known as evogliptin or DA-1229) demonstrates a consistent and reproducible effect on HbA1c reduction.

A Phase II clinical trial of DA-1229 showed that after 12 weeks of treatment, doses of 2.5 mg, 5 mg, and 10 mg resulted in placebo-subtracted HbA1c reductions of -0.47%, -0.57%, and -0.53%, respectively.[1][2] A subsequent Phase III study (the EVERGREEN study) comparing evogliptin 5 mg to linagliptin 5 mg over 12 weeks found a mean HbA1c change of -0.85% for evogliptin.[3] In a 24-week extension of this study, the HbA1c reduction with evogliptin was maintained at 0.94%.[3][4] Furthermore, a 52-week study of evogliptin as an add-on therapy to

dapagliflozin and metformin showed a significant least square mean difference in HbA1c reduction of -0.55% compared to placebo.

These findings are supported by a meta-analysis of five randomized controlled trials which concluded that evogliptin was non-inferior to sitagliptin and linagliptin in reducing HbA1c levels. The mean difference in HbA1c reduction between evogliptin and the comparator DPP-4 inhibitors was not statistically significant. Head-to-head trials of other DPP-4 inhibitors, such as sitagliptin and saxagliptin, have also shown similar modest HbA1c reductions.

The consistency of these results across multiple studies, including different phases of clinical trials and a meta-analysis, suggests a reproducible effect of **denagliptin** on glycemic control.

Data on Glycemic Control Parameters

Drug	Dosage	Study Duration	Baseline HbA1c (%)	Mean Change in HbA1c (%)	Placebo-Subtracted Change in HbA1c (%)	Change in Fasting Plasma Glucose (FPG)
Denagliptin (DA-1229)	2.5 mg	12 weeks	7.6	-0.56	-0.47	Significant decrease vs. placebo
5 mg	12 weeks	7.6	-0.66	-0.57	Significant decrease vs. placebo	
10 mg	12 weeks	7.6	-0.61	-0.53	Significant decrease vs. placebo	
Evogliptin	5 mg	12 weeks	~7.8	-0.85	N/A (active comparator)	Significant decrease
5 mg	24 weeks	~7.8	-0.94	N/A (active comparator)	Significant decrease	
5 mg (add-on)	52 weeks	~8.0	-0.59	-0.55	Significant decrease	
Sitagliptin	100 mg	24 weeks	~7.5	-0.65	N/A (active comparator)	Not reported in this study
Linagliptin	5 mg	12 weeks	~7.8	-0.75	N/A (active comparator)	Significant decrease
Vildagliptin	50 mg twice daily	12 weeks	Not specified	-1.3	N/A (active comparator)	-2.4 mmol/L

Note: Data is compiled from multiple sources and study designs may vary.

Experimental Protocols

To ensure transparency and facilitate the replication of findings, detailed methodologies from key clinical trials are provided below.

Phase II Study of Denagliptin (DA-1229)

- **Study Design:** A 12-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
- **Patient Population:** 158 patients with type 2 diabetes inadequately controlled with diet and exercise. Key inclusion criteria included a baseline HbA1c between 7.0% and 10.0%.
- **Intervention:** Patients were randomized to receive placebo, or DA-1229 at doses of 2.5 mg, 5 mg, or 10 mg once daily.
- **Primary Efficacy Endpoint:** Change from baseline in HbA1c at week 12.
- **Secondary Efficacy Endpoints:** Changes from baseline in fasting plasma glucose (FPG), and 2-hour post-oral glucose tolerance test (OGTT) glucose levels.
- **Methodology for Glycemic Assessment:** HbA1c was measured using high-performance liquid chromatography (HPLC). FPG was measured from venous blood samples after an overnight fast. A standard 75g OGTT was performed at baseline and at week 12.

Phase III Study of Evogliptin (EVERGREEN)

- **Study Design:** A 12-week, multicenter, randomized, double-blind, active-controlled study with a 12-week open-label extension.
- **Patient Population:** 207 patients with type 2 diabetes and HbA1c levels of 7.0%-10.0%.
- **Intervention:** Patients were randomized to receive evogliptin 5 mg or linagliptin 5 mg daily for 12 weeks. In the extension, both groups received evogliptin 5 mg daily.
- **Primary Efficacy Endpoint:** Change from baseline HbA1c at week 12.

- Secondary Efficacy Endpoint: Change in the mean amplitude of glycaemic excursion (MAGE) assessed by continuous glucose monitoring.

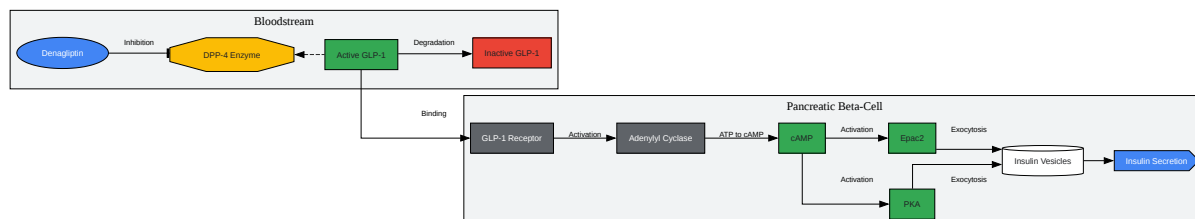
Head-to-Head Comparison of Evogliptin and Sitagliptin

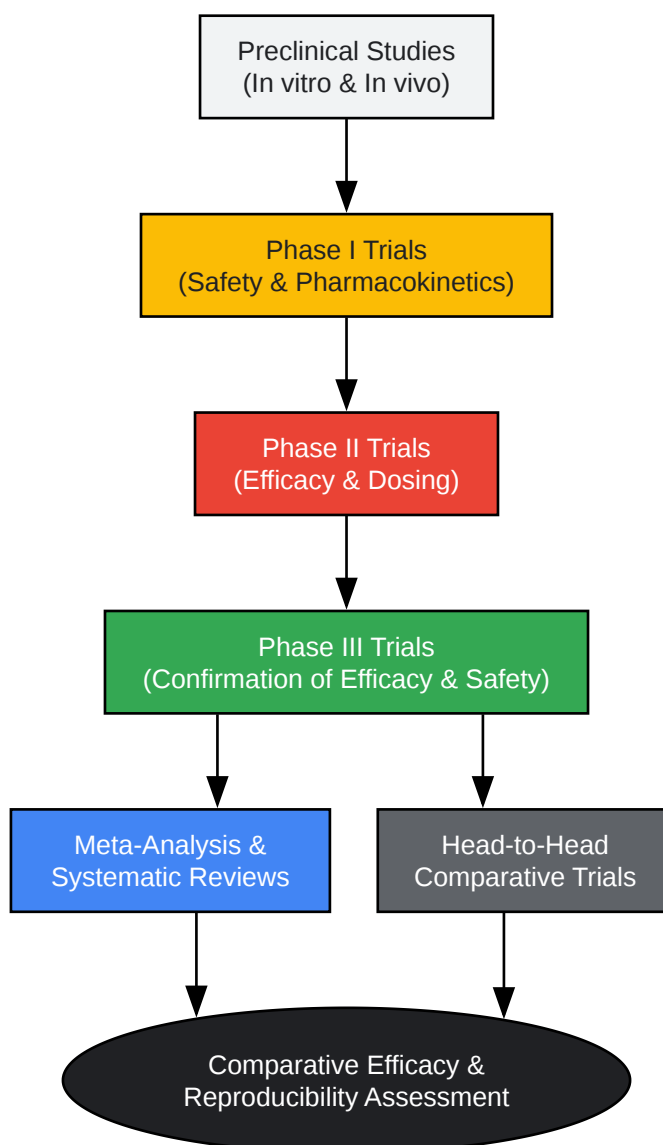
- Study Design: A 24-week, multicenter, randomized, double-blind, double-dummy, active-controlled study.
- Patient Population: 222 adult patients with type 2 diabetes with inadequate glycemic control on metformin alone (HbA1c 6.5% to 11%).
- Intervention: Patients were randomized to receive add-on evogliptin 5 mg or sitagliptin 100 mg once daily.
- Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24. Non-inferiority was the primary objective.

Mechanism of Action and Signaling Pathway

DPP-4 inhibitors, including **denagliptin**, exert their therapeutic effect by enhancing the incretin system. They inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). By preventing this degradation, DPP-4 inhibitors increase the circulating levels of active GLP-1 and GIP.

Elevated GLP-1 levels then bind to the GLP-1 receptor (GLP-1R) on pancreatic β -cells, initiating a downstream signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion. This signaling pathway is primarily mediated through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).





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